Cas no 2411224-46-7 (N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide)

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide is a specialized organic compound featuring a phenyl-substituted imidazole core linked to an acrylamide moiety. This structure imparts unique reactivity, making it valuable in polymer chemistry and medicinal research. The presence of the acrylamide group allows for facile incorporation into polymeric matrices via radical polymerization, enhancing material properties. The imidazole ring contributes to potential biological activity, suggesting applications in pharmaceutical development. Its well-defined molecular architecture ensures consistency in synthetic applications, while the phenyl group offers stability and tunable electronic effects. This compound is particularly useful in designing advanced functional materials and bioactive molecules, demonstrating versatility in both industrial and academic research settings.
N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide structure
2411224-46-7 structure
Product Name:N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide
CAS No:2411224-46-7
MF:C14H15N3O
MW:241.288402795792
CID:5414487
PubChem ID:146108496
Update Time:2025-05-21

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(1-phenyl-1H-imidazol-2-yl)ethyl]prop-2-enamide
    • Z2738285693
    • EN300-26582253
    • 2411224-46-7
    • N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide
    • N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide
    • Inchi: 1S/C14H15N3O/c1-3-13(18)16-11(2)14-15-9-10-17(14)12-7-5-4-6-8-12/h3-11H,1H2,2H3,(H,16,18)
    • InChI Key: JCXMIWIVKIOIPC-UHFFFAOYSA-N
    • SMILES: O=C(C=C)NC(C)C1=NC=CN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.121512110g/mol
  • Monoisotopic Mass: 241.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.9Ų

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26582253-1g
N-[1-(1-phenyl-1H-imidazol-2-yl)ethyl]prop-2-enamide
2411224-46-7 90%
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$0.0 2023-09-13
Enamine
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N-[1-(1-phenyl-1H-imidazol-2-yl)ethyl]prop-2-enamide
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Additional information on N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide (CAS No. 2411224-46-7): A Comprehensive Overview

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide (CAS No. 2411224-46-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as PEPA for brevity, belongs to the class of imidazole derivatives and has shown promising results in various preclinical studies. In this article, we will delve into the chemical structure, synthesis, biological activities, and potential applications of N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide.

Chemical Structure and Synthesis

The chemical structure of N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide is characterized by a central imidazole ring substituted with a phenyl group and an ethylpropenamide moiety. The imidazole ring is a common structural motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The presence of the phenyl group enhances the lipophilicity of the molecule, which can improve its cell membrane permeability and bioavailability.

The synthesis of N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide typically involves a multi-step process. One common approach is to start with 2-aminoimidazole and phenacyl bromide to form the imidazole derivative, followed by coupling with propenoyl chloride to introduce the ethylpropenamide group. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Biological Activities

N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide has been extensively studied for its biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. Recent research has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

In vitro studies have demonstrated that N-1-(1-phenyl-1H-imidazol-2-yl)ethylprop-2-enamide can effectively inhibit COX and LOX with IC50 values in the low micromolar range. This suggests that it could be a promising lead compound for the development of anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Potential Therapeutic Applications

The anti-inflammatory properties of N-1-(1-phenyl-1H-imidazol-2-y l)ethylprop - 2 - en amide strong > have led to its evaluation in various disease models. Preclinical studies have shown that this compound can effectively reduce inflammation in animal models of arthritis and colitis. Additionally, it has been tested for its potential in treating neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease.

Beyond its anti-inflammatory effects, N - 1 - ( 1 - phen yl - 1 H - im id az ol - 2 - y l ) et h y l pr op - 2 - en am ide strong > has also shown promise as an antitumor agent. Research indicates that it can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. Specifically, it has been found to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy.

Clinical Development and Future Prospects

The promising preclinical results have paved the way for further clinical development of < strong > N - 1 - ( 1 - phen yl - 1 H - im id az ol - 2 - y l ) et h y l pr op - 2 - en am ide strong > . Several phase I clinical trials are currently underway to evaluate its safety and pharmacokinetic properties in humans. Early data from these trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported.

If these initial trials are successful, subsequent phase II and III trials will be conducted to assess the efficacy of < strong > N - 1 - ( 1 - phen yl - 1 H - im id az ol - 2 - y l ) et h y l pr op - 2 - en am ide strong > in specific patient populations. The ultimate goal is to bring this novel compound to market as a safe and effective treatment option for inflammatory diseases and cancer.

Conclusion

< strong > N - 1 - ( 1 - phen yl - 1 H - im id az ol - 2 - y l ) et h y l pr op - 2 - en am ide strong > (CAS No. 2411224–46–7) represents a promising advancement in medicinal chemistry with its unique structural features and diverse biological activities. Its potential as an anti-inflammatory agent and antitumor drug makes it a valuable candidate for further clinical development. As research continues, it is hoped that this compound will contribute significantly to improving patient outcomes in various therapeutic areas.

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